molecular formula C12H10BrFN2O B13976786 3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine

3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine

Cat. No.: B13976786
M. Wt: 297.12 g/mol
InChI Key: XGIZLPHQUNQXMS-UHFFFAOYSA-N
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Description

3-bromo-2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that features a unique structure combining a pyrazole ring with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α-haloketones under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of reagents and conditions is tailored to ensure high yield and purity while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

3-bromo-2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
  • 3-bromo-2-(4-methylphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Uniqueness

3-bromo-2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10BrFN2O

Molecular Weight

297.12 g/mol

IUPAC Name

3-bromo-2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

InChI

InChI=1S/C12H10BrFN2O/c13-11-10-7-17-6-5-16(10)15-12(11)8-1-3-9(14)4-2-8/h1-4H,5-7H2

InChI Key

XGIZLPHQUNQXMS-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C(=NN21)C3=CC=C(C=C3)F)Br

Origin of Product

United States

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